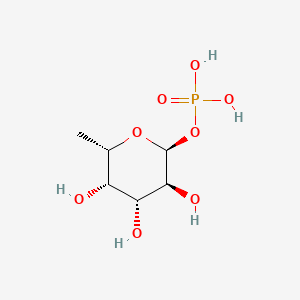

alpha-L-fucose 1-phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13O8P |

|---|---|

Molecular Weight |

244.14 g/mol |

IUPAC Name |

[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6-/m0/s1 |

InChI Key |

PTVXQARCLQPGIR-KGJVWPDLSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Metabolic Pathways Involving Alpha L Fucose 1 Phosphate

Biosynthesis of GDP-L-Fucose via the Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle L-fucose derived from the breakdown of glycoconjugates or from extracellular sources, converting it into the activated sugar nucleotide GDP-L-fucose. oup.comnih.gov This pathway consists of two key enzymatic steps. nih.gov

L-Fucose Phosphorylation: Formation of alpha-L-fucose 1-phosphate

The initial step of the salvage pathway is the phosphorylation of free L-fucose. This reaction is catalyzed by the enzyme L-fucose kinase (FCSK), which belongs to the GHMP (galacto-, homoserine, mevalonate, and phosphomevalonate) kinase family. genecards.org L-fucose kinase specifically phosphorylates L-fucose at the anomeric carbon (C-1), utilizing ATP as the phosphate (B84403) donor, to produce beta-L-fucose 1-phosphate. genecards.orgnih.gov Research has established that the enzyme specifically utilizes the β-anomer of L-fucose as its substrate. nih.gov The product, beta-L-fucose 1-phosphate, is an essential intermediate for the subsequent step in the pathway. hmdb.ca

Guanylylation of this compound to GDP-L-Fucose

The second and final step of the salvage pathway is the conversion of beta-L-fucose 1-phosphate to GDP-L-fucose. plos.org This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (FPGT), also known as fucose-1-phosphate guanylyltransferase. nih.govwikipedia.org The enzyme facilitates the condensation of beta-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP), resulting in the formation of GDP-L-fucose and pyrophosphate. wikipedia.org GDP-L-fucose is the final activated fucose donor substrate used by all fucosyltransferases in the Golgi apparatus to add fucose to glycoproteins and glycolipids. oup.comnih.gov In some bacteria, such as Bacteroides fragilis, a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), catalyzes both the phosphorylation of L-fucose and its subsequent guanylylation. uniprot.orgpnas.org

Interconversion and Degradation Pathways Related to this compound Precursors and Products

The availability of precursors for the salvage pathway and the fate of its ultimate products are governed by interconnected metabolic routes.

Fuculose-1-Phosphate Metabolism and Cleavage

While distinct from the salvage pathway for GDP-L-fucose synthesis, the degradation of L-fucose in many bacteria involves the intermediate L-fuculose-1-phosphate. uniprot.orgpnas.org L-fucose can be isomerized to L-fuculose, which is then phosphorylated to L-fuculose-1-phosphate. This intermediate is subsequently cleaved by L-fuculose-1-phosphate aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. uniprot.orgdrugbank.comnih.gov These products can then enter central metabolic pathways. pnas.org

Recirculation of L-Fucose from Glycoconjugate Turnover

The primary source of free L-fucose for the salvage pathway is the turnover of the cell's own glycoconjugates. oup.comnih.gov Fucosylated glycoproteins and glycolipids are degraded in lysosomes by a series of enzymes, including α-L-fucosidases, which cleave fucose residues from the non-reducing ends of glycan chains. nih.govnih.gov This liberated L-fucose can then be transported from the lysosome into the cytosol, where it becomes available as a substrate for L-fucose kinase to initiate the salvage pathway. oup.comnih.gov This recirculation mechanism allows the cell to efficiently reuse fucose.

| Enzyme/Process | Substrate(s) | Product(s) | Pathway/Function |

| L-Fucose Kinase (FCSK) | L-Fucose, ATP | beta-L-fucose 1-phosphate, ADP | Salvage Pathway |

| GDP-L-fucose Pyrophosphorylase (FPGT) | beta-L-fucose 1-phosphate, GTP | GDP-L-fucose, Pyrophosphate | Salvage Pathway |

| L-fuculose-1-phosphate aldolase | L-fuculose-1-phosphate | Dihydroxyacetone phosphate (DHAP), L-lactaldehyde | Bacterial Fucose Degradation |

| Glycoconjugate Turnover (α-L-fucosidases) | Fucosylated glycoconjugates | Free L-fucose, Degraded glycoconjugate | Fucose Recirculation |

Enzymology of Enzymes Interacting with Alpha L Fucose 1 Phosphate

L-Fucokinase (FUK)

L-fucokinase (FUK), also known as ATP:L-fucose 1-phosphotransferase (EC 2.7.1.52), catalyzes the first committed step in the fucose salvage pathway: the phosphorylation of L-fucose to yield β-L-fucose 1-phosphate. wikipedia.org This enzyme is crucial for salvaging free L-fucose derived from the degradation of glycoproteins and glycolipids for the synthesis of GDP-L-fucose, the universal donor for fucosyltransferases. researchgate.netrupress.org

The catalytic mechanism of L-fucokinase involves the transfer of the γ-phosphate group from ATP to the anomeric hydroxyl group of L-fucose. wikipedia.org Studies on the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis have provided significant insights into this process. It is proposed that an aspartate residue (Asp762 in B. fragilis FKP) acts as a general base, deprotonating the C1-hydroxyl group of fucose to facilitate a nucleophilic attack on the γ-phosphate of ATP. nih.govresearchgate.net The reaction results in the formation of β-L-fucose 1-phosphate. nih.govresearchgate.net

L-fucokinase exhibits a high degree of specificity for its substrates. The enzyme demonstrates a strong preference for L-fucose. researchgate.net While it is highly specific for L-fucose, some studies have shown that it can also phosphorylate related monosaccharides such as D-arabinose and L-galactose, albeit with lower efficiency. nih.gov The enzyme is also highly specific for ATP as the phosphate (B84403) donor. researchgate.net

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| L-Fucose | 100 | researchgate.net |

| D-Arabinose | Acceptable Substrate | nih.gov |

| L-Galactose | Acceptable Substrate | nih.gov |

| ATP | Absolute Requirement | researchgate.net |

L-fucokinase requires a divalent cation for its catalytic activity, with magnesium (Mg²⁺) being the most effective, though manganese (Mn²⁺) can also support its function to a lesser extent. researchgate.net The kinetic parameters of L-fucokinase have been determined for enzymes from various sources. For instance, the porcine kidney enzyme has a Kₘ for L-fucose of 2.6 x 10⁻⁵ M and for ATP of 6.3 x 10⁻⁴ M at pH 8.25. researchgate.net The recombinant L-fucokinase from Arabidopsis thaliana (as part of a bifunctional enzyme) showed apparent Kₘ values for L-fucose and ATP of 1.0 mM and 0.45 mM, respectively. nih.gov

| Source | Substrate | Kₘ | Reference |

|---|---|---|---|

| Porcine Kidney | L-Fucose | 2.6 x 10⁻⁵ M | researchgate.net |

| ATP | 6.3 x 10⁻⁴ M | ||

| Arabidopsis thaliana | L-Fucose | 1.0 mM | nih.gov |

| ATP | 0.45 mM |

The crystal structure of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis has revealed important structural details. nih.govnih.gov The fucokinase domain is located in the C-terminal region of this protein. nih.govnih.gov The active site binds both L-fucose and ATP. The binding of L-fucose involves hydrogen bonds between its hydroxyl groups and several amino acid residues, including aspartate and glutamine. nih.gov The triphosphate moiety of ATP is bound by a glycine-rich loop, a common feature in kinases. nih.gov An arginine residue (Arg592 in B. fragilis FKP) and a magnesium ion are positioned to stabilize the negative charge that develops on the leaving ADP molecule during the phosphorylation reaction. nih.govresearchgate.net

Fucose-1-Phosphate Guanylyltransferase (FPGT) / GDP-L-Fucose Pyrophosphorylase (GFPP)

Fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30), catalyzes the second step in the fucose salvage pathway. wikipedia.org This enzyme is responsible for the reversible condensation of β-L-fucose 1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-β-L-fucose and pyrophosphate. wikipedia.orgnih.gov

The catalytic mechanism of FPGT involves a nucleophilic attack by the phosphate group of β-L-fucose 1-phosphate on the α-phosphate of GTP, leading to the formation of GDP-L-fucose and the release of pyrophosphate. researchgate.net In the bifunctional enzyme from Bacteroides fragilis, a lysine (B10760008) residue (Lys187) in the pyrophosphorylase active site is proposed to facilitate this nucleophilic attack. nih.govresearchgate.net The reaction catalyzed by FPGT is reversible. nih.gov

FPGT exhibits a high degree of specificity for its substrates. The primary determinant of substrate specificity is the nature of the purine (B94841) base, with a strong preference for guanine. nih.gov Consequently, GTP is the most effective nucleoside triphosphate substrate. nih.gov While GTP is the preferred substrate, some activity has been observed with inosine (B1671953) triphosphate (ITP) and, to a lesser extent, with adenosine (B11128) triphosphate (ATP). nih.gov The enzyme is also specific for β-L-fucose 1-phosphate. nih.gov However, it can utilize α-D-arabinose-1-phosphate to synthesize GDP-α-D-arabinose. nih.gov

| Substrate | Relative Activity | Reference |

|---|---|---|

| GTP | Best Substrate | nih.gov |

| ITP | Significant Activity | nih.gov |

| ATP | Lesser Activity | nih.gov |

Divalent Cation Requirements (e.g., Mg²⁺, Mn²⁺)

The enzymatic activity of several enzymes that interact with alpha-L-fucose 1-phosphate or its metabolic products is critically dependent on the presence of divalent cations. These metal ions can play structural roles, catalytic roles, or both.

L-fuculose-1-phosphate aldolase (B8822740) (FucA), a class II aldolase, is a classic example of a metal-dependent enzyme. ebi.ac.uk Its catalytic activity relies on a divalent metal ion to act as a Lewis acid, polarizing the carbonyl group of the substrate and stabilizing the enediolate intermediate. ebi.ac.uk While zinc (Zn²⁺) is often found coordinated in the active site of FucA from Escherichia coli, other divalent cations can also support or influence its function. ebi.ac.uk For instance, the L-fuculose 1-phosphate aldolase from Klebsiella pneumoniae (KpFucA) was identified with a magnesium ion (Mg²⁺) cofactor in its active pocket. nih.gov Magnesium is a well-known cofactor for many enzymes involved in glycolysis and gluconeogenesis, where it aids in stabilizing intermediates and facilitating phosphoryl group transfer. nih.govresearchgate.net

Other enzymes in related pathways, such as sugar isomerases, also demonstrate a requirement for divalent cations. L-fucose isomerases, for example, often require manganese (Mn²⁺) or cobalt (Co²⁺) for their isomerization activities. nih.gov Studies on D-xylose isomerases have shown that there are distinct structural and catalytic sites for metal ions, with binding affinities typically following the order of Mn²⁺ > Co²⁺ > Mg²⁺. nih.gov This highlights the diverse and specific roles that different divalent cations play in the function of carbohydrate-active enzymes.

| Enzyme | Organism | Required Divalent Cation(s) | Reference |

|---|---|---|---|

| L-fuculose-1-phosphate aldolase (FucA) | Escherichia coli | Zn²⁺ | ebi.ac.uk |

| L-fuculose-1-phosphate aldolase (KpFucA) | Klebsiella pneumoniae | Mg²⁺ | nih.gov |

| L-fucose isomerase (general) | Various | Mn²⁺, Co²⁺ | nih.gov |

| D-xylose isomerase (general) | Various | Mn²⁺, Co²⁺, Mg²⁺ | nih.gov |

Molecular Characterization and Isoforms

Molecular characterization has provided significant insights into the enzymes that metabolize fucose-related compounds. L-fuculose-1-phosphate aldolase (FucA) from the well-studied bacterium Escherichia coli K-12 is a homotetrameric protein, with each subunit consisting of 215 amino acid residues. ebi.ac.uk Similarly, the FucA from the nosocomial pathogen Klebsiella pneumoniae (KpFucA) is also confirmed to be a tetramer in solution. nih.gov

While the term "isoform" often refers to different forms of the same protein within a single species, in the broader context of fucose metabolism, different organisms express distinct enzymes with similar functions. For example, while both E. coli and K. pneumoniae possess a L-fuculose-1-phosphate aldolase, these are products of different genes and exhibit variations in their properties. nih.gov

Furthermore, within the larger family of carbohydrate-active enzymes, different classes and isoforms exist that act on fucosylated substrates. For instance, α-L-fucosidases, which cleave fucose residues from glycoconjugates, are classified into several glycosyl hydrolase (GH) families, such as GH29 and GH95. nih.govnih.gov Different strains of bacteria can possess multiple, distinct fucosidase enzymes. For example, Lacticaseibacillus rhamnosus INIA P603 has been shown to have three different recombinant fucosidases (AlfA, AlfB, and AlfC), each with unique optimal pH and temperature conditions for activity. nih.gov A novel α-L-fucosidase (EntFuc) from Enterococcus gallinarum, belonging to the GH29 family, has also been characterized. researchgate.netmdpi.com

| Enzyme | Organism/Source | Molecular Characteristics | Reference |

|---|---|---|---|

| L-fuculose phosphate aldolase (FucA) | Escherichia coli K-12 | Homotetramer, 215 amino acids per subunit. | ebi.ac.uk |

| L-fuculose 1-phosphate aldolase (KpFucA) | Klebsiella pneumoniae | Tetramer. | nih.gov |

| α-L-fucosidases AlfA, AlfB, AlfC | Lacticaseibacillus rhamnosus INIA P603 | Three distinct recombinant enzymes. | nih.gov |

| α-L-fucosidase (EntFuc) | Enterococcus gallinarum | GH29 family, predicted molecular mass of 58 kDa. | researchgate.net |

Structural Insights and Protein Domains

In contrast, fucosyltransferases, which utilize GDP-L-fucose (a downstream product of this compound), often exhibit a GT-B fold. mdpi.comnih.gov This structural family is characterized by two distinct domains with the active site located in the cleft between them. nih.gov For example, Protein O-fucosyltransferase 1 (POFUT1) adopts this GT-B fold and is not dependent on manganese for its activity. nih.gov The donor substrate, GDP-fucose, binds in a conserved cavity formed primarily by the C-terminal domain. nih.gov

The domain architecture of these enzymes is directly linked to their function. For FucA, the key catalytic residues and the coordinating metal ion are located within the aldolase domain, facilitating the carbon-carbon bond cleavage. ebi.ac.uk For fucosyltransferases, the two domains of the GT-B fold are crucial for binding both the GDP-fucose donor and the acceptor substrate, positioning them correctly for the transfer reaction. mdpi.com

| Enzyme Family | Key Protein Domain(s) | Structural Fold/Superfamily | Reference |

|---|---|---|---|

| L-fuculose-1-phosphate aldolase | Aldolase_II, Class II aldolase/adducin N-terminal domain | AraD/HMP-PK domain-like | uniprot.orguniprot.org |

| Protein O-fucosyltransferase | N/A (defined by fold) | GT-B fold | mdpi.comnih.gov |

L-Fuculose-1-Phosphate Aldolase (FucA)

Catalytic Cleavage of L-Fuculose 1-Phosphate

L-fuculose-1-phosphate aldolase (EC 4.1.2.17), commonly known as FucA, is a key enzyme in the bacterial catabolism of L-fucose. acs.org It catalyzes the reversible cleavage of L-fuculose 1-phosphate into two three-carbon products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. ebi.ac.uknih.govnih.gov This reaction is a central step in the pathway that allows bacteria like E. coli to utilize L-fucose as a carbon and energy source. acs.org

The reaction is a retro-aldol condensation. journalssystem.com In the forward, catabolic direction, a carbon-carbon bond in the six-carbon L-fuculose 1-phosphate is broken to yield the two smaller products. ebi.ac.uk Conversely, the enzyme can also catalyze the aldol (B89426) addition of DHAP and L-lactaldehyde to synthesize L-fuculose 1-phosphate, highlighting its potential in biocatalytic applications for the synthesis of rare sugars. acs.org The catalytic mechanism is dependent on a metal ion, characteristic of class II aldolases. ebi.ac.uk

Substrate Range and Stereospecificity

L-fuculose-1-phosphate aldolase exhibits a high degree of specificity for its primary substrates. The enzyme has a strong preference for L-fuculose 1-phosphate. nih.gov While it shows a high specificity for the nucleophile dihydroxyacetone phosphate (DHAP), it can accept a variety of aldehyde electrophiles, a trait that makes it valuable for synthetic chemistry. acs.org

Despite its preference, FucA can catalyze the cleavage of other substrates. For instance, the enzyme from Klebsiella pneumoniae can also act on fructose-1,6-bisphosphate and glucose-6-phosphate. nih.gov The E. coli FucA is also capable of reversibly cleaving D-ribulose 1-phosphate, though it displays a higher affinity for L-fuculose 1-phosphate and L-lactaldehyde. uniprot.org In fact, the L-fuculose-1-phosphate aldolase from E. coli has been reported to possess as much as 4% of the activity of fructose-1,6-bisphosphate aldolase. journalssystem.com

The aldol addition reaction catalyzed by FucA is stereospecific. The enzyme controls the formation of new chiral centers, which is a highly desirable feature for organic synthesis. nih.gov However, some studies have noted that racemization can occur at the C4 position of the condensation products, which may result from the isomerization of the aldehyde during the reaction. nih.gov The stereochemical outcome is influenced by the precise architecture of the active site and the binding orientation of the aldehyde substrate. nih.gov

Structural Analysis and Active Site Architecture

The three-dimensional structure of L-fuculose-1-phosphate aldolase from E. coli has been extensively studied through X-ray crystallography, providing detailed insights into its active site. wikipedia.orgnih.gov The enzyme is a homotetramer, with each active site being composed of residues from a single subunit, although interactions with neighboring subunits are also important. ebi.ac.uknih.gov

The active site contains a catalytically essential divalent metal ion, typically Zn²⁺, which is coordinated by histidine and glutamate (B1630785) residues. ebi.ac.uknih.gov This metal ion is crucial for polarizing the carbonyl group of DHAP and stabilizing the reaction intermediates. ebi.ac.uk Key amino acid residues play specific roles in catalysis. For example, a glutamate residue (Glu73 in E. coli FucA) acts as the catalytic base, abstracting a proton to initiate the reaction. ebi.ac.uknih.gov A tyrosine residue from an adjacent subunit (Tyr113') helps to correctly position DHAP for a productive binding event at the zinc ion. nih.gov The phosphate group of the substrate is held in place by a dedicated binding site, which ensures proper orientation for catalysis. nih.gov The structure reveals a mobile C-terminal chain that plays a role in the catalytic process. nih.gov

Role in Bacterial L-Fucose Catabolism

In many bacteria, the catabolism of L-fucose proceeds through a phosphorylated pathway where this compound emerges as a key intermediate. The process is initiated by the conversion of L-fucose to L-fuculose, which is subsequently phosphorylated to L-fuculose-1-phosphate. This intermediate is then cleaved by the enzyme L-fuculose-1-phosphate aldolase.

This enzymatic cleavage yields two products: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. uniprot.orguniprot.orgresearchgate.net Dihydroxyacetone phosphate can directly enter the glycolysis pathway, a central metabolic route for energy production. The fate of L-lactaldehyde can vary depending on the bacterial species and the aerobic or anaerobic conditions. Under aerobic conditions, it is typically oxidized to L-lactate, while under anaerobic conditions, it can be reduced to L-1,2-propanediol. nih.gov

Mutational studies in bacteria such as Klebsiella aerogenes have underscored the importance of this pathway. Mutants lacking a functional L-fuculokinase, the enzyme responsible for producing L-fuculose-1-phosphate, demonstrate the necessity of this intermediate for the induction of the L-fucose catabolic enzymes. nih.gov This indicates that this compound, or a derivative, may act as an inducer for the genes involved in fucose metabolism.

Related Glycoside Hydrolases (e.g., alpha-L-Fucosidases)

Alpha-L-fucosidases are a group of enzymes that play a crucial role in the breakdown of complex carbohydrates by targeting terminal alpha-L-fucosyl residues.

Hydrolysis of alpha-L-Fucosylated Molecules

Alpha-L-fucosidases catalyze the hydrolysis of alpha-L-fucosidic linkages in a variety of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides. nih.govopenreadings.eu This enzymatic action releases L-fucose, which can then be utilized by the organism as a carbon and energy source. The ability of microorganisms to produce a range of alpha-L-fucosidases with diverse specificities reflects the wide variety of fucosylated structures they encounter in their environments. nih.gov These enzymes are essential for the degradation of host-derived glycans, such as those found in mucins, and plant-derived polysaccharides. nih.govresearchgate.net

Enzyme Families (GH29, GH95) and Catalytic Mechanisms (Retaining/Inverting)

Based on amino acid sequence similarity, alpha-L-fucosidases are primarily classified into two main glycoside hydrolase (GH) families in the Carbohydrate-Active enZYmes (CAZy) database: GH29 and GH95. wikipedia.orgbohrium.com A key distinction between these two families lies in their catalytic mechanism, which dictates the stereochemical outcome at the anomeric carbon of the released fucose.

GH95 alpha-L-fucosidases utilize an inverting mechanism . cazypedia.orgnih.gov This is a single-step, single-displacement mechanism where a water molecule, activated by a general base residue, directly attacks the anomeric carbon. acs.orgcazypedia.org This results in an inversion of the anomeric stereochemistry.

The catalytic residues involved in these mechanisms are typically aspartate or glutamate. In retaining enzymes, one residue acts as a nucleophile and the other as an acid/base catalyst. acs.org In inverting enzymes, the two acidic residues function as a general acid and a general base. acs.org

Substrate Scope and Linkage Specificity (α-1,2, α-1,3, α-1,4, α-1,6)

The substrate specificity of alpha-L-fucosidases, particularly in terms of the glycosidic linkage they cleave, is diverse and often family-dependent. Fucose can be linked to other sugars through various linkages, most commonly α-1,2, α-1,3, α-1,4, and α-1,6. frontiersin.org

The GH29 family is known for its broad substrate specificity. nih.gov It is further subdivided into subfamilies A and B. GH29A members generally exhibit a more relaxed linkage specificity and can hydrolyze α-1,2, α-1,3, α-1,4, and α-1,6 linkages. researchgate.netmdpi.com In contrast, GH29B enzymes are more specific, typically acting on α-1,3 and α-1,4 linkages. researchgate.netmdpi.com

The GH95 family members are generally more specific than GH29 enzymes and preferentially hydrolyze α-1,2-fucosyl linkages. researchgate.netcazypedia.org Some members of this family have also been shown to have minor activity towards α-1,3 linkages. cazypedia.org

Table 1: Linkage Specificity of GH29 and GH95 α-L-Fucosidases

| Linkage | GH29 Family | GH95 Family |

|---|---|---|

| α-1,2 | Broadly active (especially GH29A) researchgate.net | Predominantly active researchgate.netcazypedia.org |

| α-1,3 | Broadly active (GH29A and GH29B) researchgate.net | Minor activity reported cazypedia.org |

| α-1,4 | Broadly active (GH29A and GH29B) researchgate.net | Generally not active |

| α-1,6 | Active (especially GH29A) researchgate.net | Generally not active |

Regulation of Alpha L Fucose 1 Phosphate Associated Metabolic Flux

Transcriptional and Translational Regulation of Key Enzymes

The expression of enzymes involved in fucose metabolism is tightly regulated at both the transcriptional and translational levels, ensuring that their synthesis is attuned to the cell's metabolic needs. This control is evident in the regulation of fucosyltransferases (FUTs), the enzymes that transfer fucose from its activated form, GDP-L-fucose, to glycan structures.

For instance, the expression of the α1,2-fucosyltransferase I (FUT1) gene is transcriptionally regulated by the Ets-like transcription factor Elk-1. nih.govnih.gov Studies have shown that a specific region in the FUT1 promoter containing an Elk-1 binding site is essential for its constitutive transcription. nih.govnih.gov Similarly, the human FUT4 gene exhibits regulation at the transcriptional level, with two different transcription initiation sites leading to the production of distinct mRNA forms. oup.com The expression patterns of various FUT genes are also developmentally regulated, with some being transcribed early in embryogenesis while others appear later. oup.com

In the fungus Trichoderma reesei, a specific transcription factor, FUR1, has been identified as a key regulator of L-fucose utilization. nih.govresearchgate.net FUR1 orchestrates the expression of enzymes involved in L-fucose catabolism and also upregulates extracellular α-L-fucosidases, which are responsible for liberating L-fucose from complex carbohydrates. nih.govresearchgate.net This demonstrates a coordinated transcriptional response to the availability of fucose in the environment.

Furthermore, studies in various cell types and conditions, such as inflammation and tumorigenesis, have shown simultaneous upregulation of the messenger RNA (mRNA) expression levels of enzymes in the de novo GDP-L-fucose synthesis pathway, the GDP-fucose transporter, and specific fucosyltransferases. nih.gov This coordinated gene expression highlights a programmed response to increase fucosylation under specific physiological or pathological states.

| Gene/Enzyme | Regulating Factor | Organism/Cell Type | Key Finding |

| FUT1 | Elk-1 (Transcription Factor) | Human Colon Cancer Cells | Elk-1 binding to the promoter is essential for constitutive FUT1 transcription. nih.govnih.gov |

| FUT4 | Transcriptional Control | Human Myeloid and Colon Adenocarcinoma Cell Lines | Two distinct transcription initiation sites result in different mRNA forms. oup.com |

| L-fucose catabolic enzymes | FUR1 (Transcription Factor) | Trichoderma reesei | FUR1 activates the expression of enzymes for L-fucose catabolism in response to L-fucose. nih.govresearchgate.net |

| GMD, FX, FUCT1, FUT7 | Coordinated Upregulation | Mouse Endothelial Cells, Macrophages, Lymphoid Tumor Cells | Simultaneous upregulation of mRNA expression in inflammation and tumorigenesis. nih.gov |

Allosteric Regulation and Feedback Mechanisms

Beyond transcriptional control, the activity of key enzymes in fucose metabolism is subject to rapid and precise regulation through allosteric interactions and feedback inhibition. khanacademy.orgbyjus.com This allows for immediate adjustments in metabolic flux in response to changes in the concentrations of substrates and end products.

A prime example of feedback inhibition is the regulation of GDP-mannose 4,6-dehydratase (GMD), the first enzyme in the de novo pathway for GDP-L-fucose synthesis. oup.com The end product of this pathway, GDP-L-fucose, acts as an allosteric inhibitor of GMD. oup.comnih.gov This feedback loop ensures that the production of GDP-L-fucose is curtailed when its cellular levels are sufficient, preventing wasteful synthesis.

Similarly, in the salvage pathway, fucokinase, the enzyme that phosphorylates free fucose to fucose 1-phosphate, is potently inhibited by GDP-L-fucose. oup.com This feedback mechanism helps to balance the contributions of the de novo and salvage pathways to the total GDP-L-fucose pool. The activity of fucokinase can also be influenced by other nucleotides and nucleotide sugars, indicating a complex metabolic control. researchgate.net

Allosteric regulation is a common theme in metabolic pathways, where effector molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. byjus.com In the broader context of glycolysis, which provides precursors for the de novo pathway, enzymes like phosphofructokinase are subject to intricate allosteric control by molecules such as ATP and citrate, demonstrating how fucose metabolism is integrated into the larger cellular metabolic network. khanacademy.orgplos.org

| Enzyme | Allosteric Effector | Effect | Pathway |

| GDP-mannose 4,6-dehydratase (GMD) | GDP-L-fucose | Inhibition | De novo |

| Fucokinase | GDP-L-fucose | Inhibition | Salvage |

| Fucokinase | Other nucleotides/nucleotide sugars | Regulation | Salvage |

Interplay between De Novo and Salvage Pathways

The de novo and salvage pathways for GDP-L-fucose synthesis, while distinct, are not independent but rather engage in a dynamic interplay to maintain cellular fucose homeostasis. nih.govplos.org The de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, is generally considered the major contributor, accounting for approximately 90% of the total GDP-L-fucose pool in mammalian cells. oup.comnih.gov

The salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation of glycoconjugates, provides an alternative route for GDP-L-fucose synthesis. nih.govplos.org Recent studies have revealed a mutual response between these two pathways. nih.govplos.orgresearchgate.net For instance, inactivation of enzymes in the de novo pathway can lead to changes in the efficiency of the salvage pathway in producing GDP-L-fucose and fucosylated structures. nih.govplos.org

Conversely, the salvage pathway can influence the de novo pathway. It has been observed that in a cell line lacking an enzyme of the salvage pathway, there is an elevated level of one of the enzymes of the de novo pathway. nih.govplos.orgresearchgate.net This suggests a compensatory mechanism to maintain the necessary levels of GDP-L-fucose. The de novo pathway may also regulate the salvage pathway by influencing the availability of substrates for fucose uptake. nih.govplos.org

| Pathway | Primary Substrate | Estimated Contribution | Key Regulatory Features |

| De novo | GDP-mannose | ~90% | Feedback inhibition of GMD by GDP-L-fucose. oup.comnih.gov |

| Salvage | Free L-fucose | ~10% | Feedback inhibition of fucokinase by GDP-L-fucose; influenced by extracellular fucose availability. oup.comnih.gov |

Cellular Compartmentalization of Pathway Components

The spatial organization of metabolic enzymes and intermediates within distinct cellular compartments is a critical aspect of metabolic regulation, and fucose metabolism is no exception. The synthesis of GDP-L-fucose via both the de novo and salvage pathways occurs in the cytosol. oup.comresearchgate.net

Once synthesized, GDP-L-fucose must be transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER), where the majority of fucosylation reactions take place. researchgate.netnih.gov This transport is mediated by a specific GDP-fucose transporter, SLC35C1, located in the Golgi membrane. nih.govnih.gov The activity and expression of this transporter are therefore crucial control points in the fucosylation process.

The subcellular localization of fucosyltransferases is also a key determinant of the types of fucosylated glycans that are synthesized. Most fucosyltransferases are located in the Golgi apparatus, while O-fucosyltransferases are found in the endoplasmic reticulum. wikipedia.org This compartmentalization ensures that fucosylation occurs in the correct cellular location and on the appropriate protein or lipid substrates.

Recent research in metabolic engineering has highlighted the importance of spatial organization for optimizing metabolic pathways. By engineering synthetic membraneless compartments in E. coli, researchers were able to colocalize enzymes of the L-fucose biosynthetic pathway, leading to enhanced metabolic flux and increased production of L-fucose. acs.org This demonstrates the principle that concentrating enzymes and substrates in specific microenvironments can significantly improve the efficiency of a metabolic pathway. While this work was in a prokaryotic system, it underscores the potential importance of micro-compartmentalization and metabolic channeling in regulating fucose metabolism in eukaryotes as well. nih.gov

| Process | Cellular Location | Key Molecules/Structures | Significance |

| GDP-L-fucose Synthesis | Cytosol | GMD, FX, Fucokinase, FPGT | Central location for the production of the fucose donor. oup.comresearchgate.net |

| GDP-L-fucose Transport | Golgi and ER membranes | GDP-fucose transporter (SLC35C1) | Delivers GDP-L-fucose to the site of fucosylation. nih.govnih.gov |

| Fucosylation | Golgi Apparatus, Endoplasmic Reticulum | Fucosyltransferases | Site of glycan modification. wikipedia.org |

| Engineered Metabolic Channeling | Synthetic Compartments (E. coli) | Colocalized enzymes | Enhances metabolic flux and product yield. acs.org |

Biological and Cellular Roles of Alpha L Fucose 1 Phosphate Derived Metabolites

Impact on Glycosylation Patterns and Glycan Structures

The primary role of alpha-L-fucose 1-phosphate metabolites is to serve as the precursor for GDP-fucose, which is essential for the fucosylation of N-glycans, O-glycans, and glycolipids. Fucosylation can occur in various linkages, including α1-2, α1-3/4, and α1-6, each catalyzed by specific fucosyltransferases. The presence and linkage of fucose on a glycan chain can significantly alter its three-dimensional structure and its biological activity.

Core fucosylation, the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is a common modification that influences the conformation of the glycan. Terminal fucosylation, such as the formation of the sialyl Lewis X (sLex) antigen, creates specific epitopes that are recognized by other molecules. Mass spectrometry is a powerful tool for the detailed structural analysis of fucosylated glycans, allowing for the identification of different isomers and the location of fucose residues. nih.govacs.orgnih.govacs.org

| Fucosylated Glycan Structure | Description | Biological Significance |

|---|---|---|

| Core α1,6-fucosylation | Fucose linked to the innermost GlcNAc of N-glycans. | Modulates the conformation of N-glycans and affects receptor signaling. |

| Sialyl Lewis X (sLex) | Terminal fucosylated tetrasaccharide (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc). | Critical for selectin-mediated cell adhesion during inflammation and immune responses. nih.gov |

| Lewis Y (Ley) | Difucosylated antigen. | Often found on tumor-associated antigens and can be involved in cell signaling. acs.org |

| H antigen (Blood Group O) | α1,2-fucosylated terminal galactose. | Precursor for A and B blood group antigens. oup.com |

Involvement in Cell-Cell Recognition and Adhesion Mechanisms

Fucosylated glycans on the cell surface are crucial for mediating cell-cell recognition and adhesion. A well-characterized example is the role of fucosylated structures in the interaction between leukocytes and endothelial cells during an inflammatory response. Selectins, a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin), recognize fucosylated ligands such as sialyl Lewis X on their target cells. This interaction facilitates the initial tethering and subsequent rolling of leukocytes on the endothelium, a prerequisite for their extravasation into inflamed tissues. nih.govcell.comresearchgate.net

P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is a key fucosylated glycoprotein on leukocytes that binds to P- and E-selectins. nih.govscielo.brwikipedia.org The proper fucosylation of PSGL-1 is essential for its function. Fucosylation also plays a role in the function of other adhesion molecules, including integrins and cadherins, thereby influencing processes such as tissue development and cancer metastasis. nih.govmdpi.com

| Fucosylated Molecule | Function in Cell Adhesion | Interacting Partner(s) |

|---|---|---|

| P-selectin glycoprotein ligand-1 (PSGL-1) | Mediates leukocyte tethering and rolling on endothelial cells. nih.govscielo.br | P-selectin, E-selectin, L-selectin |

| E-selectin ligand-1 (ESL-1) | Leukocyte ligand for E-selectin. | E-selectin |

| Integrins (e.g., α3β1) | Core fucosylation can modulate integrin-mediated cell migration. mdpi.com | Extracellular matrix proteins |

| E-cadherin | Core fucosylation can affect cell-cell adhesion in epithelial tissues. mdpi.com | E-cadherin on adjacent cells |

Role in Host-Microbe Interactions and Symbiosis

The gut is a fucose-rich environment, and fucosylated glycans on the intestinal epithelium play a critical role in shaping the gut microbiota. Many commensal bacteria have evolved mechanisms to utilize host-derived fucose as a carbon source. This process involves bacterial fucosidases that cleave fucose from host glycans. The ability to utilize fucose provides a competitive advantage for these bacteria and is important for their colonization and persistence in the gut. nih.govnih.gov

Furthermore, some gut bacteria can incorporate fucose into their own surface structures, a phenomenon known as molecular mimicry. This may help them to evade the host immune system. Fucose can also act as a signaling molecule, influencing bacterial gene expression and virulence. For instance, in enterohaemorrhagic Escherichia coli (EHEC), fucose sensing regulates the expression of virulence genes. nih.gov Bacterial lectins are proteins that can specifically recognize and bind to fucosylated glycans, mediating bacterial adhesion to host cells. cell.comnih.govdiva-portal.orgsemanticscholar.org

| Bacterial Lectin | Bacterial Species | Fucosylated Ligand Specificity |

|---|---|---|

| LecB | Pseudomonas aeruginosa | Binds to fucose and mannose. cell.com |

| EclA | Enterobacter cloacae | High specificity for Lewis A and H-type II antigens. nih.gov |

| FimH | Escherichia coli (UPEC) | Binds to mannose-containing structures. cell.com |

Immunomodulatory Functions of Fucosylated Glycans

Fucosylation plays a significant role in modulating both innate and adaptive immune responses. The fucosylation status of glycoproteins can influence immune cell development, trafficking, and activation. nih.govcell.comresearchgate.net For example, defects in fucosylation can lead to leukocyte adhesion deficiency type II (LAD II), a rare genetic disorder characterized by recurrent infections due to impaired leukocyte extravasation. nih.govoup.com

The fucosylation of antibodies, particularly the core fucosylation of the Fc region of immunoglobulin G (IgG), has a profound impact on their effector functions. The absence of core fucose on IgG1 antibodies (afucosylation) enhances their binding affinity to the FcγRIIIA receptor on natural killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC). infectionandimmunity.nl This has led to the development of afucosylated monoclonal antibodies as a therapeutic strategy in cancer treatment. Fucosylated glycans can also influence cytokine production by immune cells. nih.govresearchgate.net

| Fucosylation Status | Immune Cell/Molecule | Effect on Immune Function |

|---|---|---|

| Normal Fucosylation | Leukocytes | Required for selectin-mediated adhesion and trafficking. nih.gov |

| Afucosylation (lack of core fucose) | IgG1 Antibodies | Enhances binding to FcγRIIIA and increases ADCC. infectionandimmunity.nl |

| Altered Fucosylation | Dendritic Cells | Can modulate antigen presentation and T cell activation. |

| Low Fucosylation | IgG | Can promote inflammatory cytokine production (e.g., IL-6, TNF). researchgate.net |

Fucosylation in Developmental Processes and Signaling Pathways

Fucosylation is essential for normal embryonic development and the proper functioning of various signaling pathways. One of the most well-studied examples is the role of O-fucosylation in the Notch signaling pathway. Notch receptors are transmembrane proteins that play a critical role in cell fate decisions during development. The extracellular domain of Notch contains multiple epidermal growth factor (EGF)-like repeats, many of which are modified by the addition of O-linked fucose. This O-fucosylation is crucial for the proper folding, trafficking, and ligand-binding affinity of the Notch receptor. mdpi.comuga.edunih.gov

Defects in fucosylation can lead to severe developmental abnormalities. For instance, mutations in the genes responsible for GDP-fucose synthesis or transport can cause congenital disorders of glycosylation (CDGs), which are often associated with developmental and intellectual delays, short stature, and neurological problems. nih.govnih.govresearchgate.net

| Signaling Pathway/Process | Fucosylated Component(s) | Role of Fucosylation |

|---|---|---|

| Notch Signaling | Notch Receptor (EGF repeats) | Essential for receptor folding, trafficking, and ligand binding. mdpi.comuga.edunih.gov |

| Embryonic Development | Various glycoproteins | Crucial for cell-cell interactions and tissue morphogenesis. |

| Neuronal Development | Neural cell adhesion molecules | Influences neuronal differentiation and maintenance. nih.gov |

Metabolic Linkages to Other Carbohydrate Pathways

The metabolism of this compound is interconnected with other major carbohydrate metabolic pathways. GDP-fucose, the product of the pathway initiated by fucose phosphorylation, is primarily synthesized via two routes in mammalian cells: the de novo pathway and the salvage pathway. oup.comnih.gov

The de novo pathway starts from GDP-mannose, which is derived from glucose metabolism. GDP-mannose is converted to GDP-fucose through a series of enzymatic reactions. The salvage pathway utilizes free fucose, which can be obtained from dietary sources or the breakdown of fucosylated glycoconjugates. In this pathway, fucose is first phosphorylated to fucose 1-phosphate by fucose kinase, and then converted to GDP-fucose.

The catabolism of fucose can also feed into central carbon metabolism. In some bacteria, fucose is metabolized to dihydroxyacetone phosphate (B84403) and lactaldehyde, which can then enter glycolysis and other metabolic pathways. researchgate.net

| Metabolic Pathway | Key Enzymes | Metabolites |

|---|---|---|

| De Novo GDP-Fucose Synthesis | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) | GDP-mannose, GDP-fucose oup.com |

| Salvage GDP-Fucose Synthesis | Fucose kinase (FUK), GDP-L-fucose pyrophosphorylase (GFPP) | Fucose, Fucose 1-phosphate, GDP-fucose nih.gov |

| Bacterial Fucose Catabolism | Fucose isomerase, Fuculokinase, Fuculose-1-phosphate aldolase (B8822740) | Fuculose, Fuculose 1-phosphate, Dihydroxyacetone phosphate, Lactaldehyde researchgate.net |

Research Methodologies and Synthetic Applications

Chemoenzymatic Synthesis of alpha-L-fucose 1-phosphate and its Derivatives

Chemoenzymatic synthesis provides a powerful approach to generate α-L-fucose 1-phosphate and its derivatives, overcoming challenges associated with purely chemical or biological methods. This strategy combines the specificity of enzymes with the versatility of chemical synthesis.

The production of the universal fucose donor, guanosine (B1672433) diphosphate (B83284) L-fucose (GDP-L-fucose), often starts from L-fucose and proceeds through the intermediate α-L-fucose 1-phosphate. Enzyme cascade systems, which involve multiple enzymes in a single reaction vessel, have been developed for the efficient synthesis of GDP-L-fucose. These systems can be designed to be highly efficient by regenerating necessary cofactors like ATP.

One such cascade system utilizes a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), isolated from Bacteroides fragilis 9343. This enzyme first catalyzes the ATP-dependent phosphorylation of L-fucose to α-L-fucose 1-phosphate, and subsequently, in the presence of GTP, converts the intermediate to GDP-L-fucose nih.govpnas.orgresearchgate.netpnas.org. More complex multi-enzyme cascades have also been constructed to synthesize GDP-L-fucose from simpler, less expensive starting materials like mannose or even glucose, involving ten or more enzymatic reactions in a one-pot setup researchgate.net. These in vitro systems can achieve high yields, with some reporting final concentrations of GDP-L-fucose at 7.6 mM (4.5 g/L) with a reaction yield of 72% researchgate.net.

| Cascade System | Key Enzymes | Starting Material(s) | Product | Reported Yield/Concentration |

| Two-Enzyme Cascade | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | L-fucose, ATP, GTP | GDP-L-fucose | Preparative scales |

| Five-Enzyme Cascade | Guanylate kinase (GSK), GMP kinase (GMPK), Polyphosphate kinase 3 (PPK3), FKP, Pyrophosphatase (PPA) | Guanosine, Fucose, Polyphosphate | GDP-L-fucose | 7 mM (4.1 g/L), 68% yield |

| Ten-Enzyme Cascade | (Not fully specified) | Mannose, Guanosine, Polyphosphate, L-glutamine | GDP-L-fucose | 7.6 mM (4.5 g/L), 72% yield |

The chemoenzymatic synthesis of complex fucosylated glycans, such as the Lewis X (Lex) antigen, leverages α-L-fucose 1-phosphate as a key intermediate. The Lex epitope is a trisaccharide that plays significant roles in various biological processes nih.govpnas.orgresearchgate.netpnas.org. The synthesis is often achieved in a one-pot reaction by combining the activity of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) with a specific fucosyltransferase nih.govpnas.orgresearchgate.netpnas.org.

For instance, the synthesis of Lex and its derivatives can be accomplished by using FKP to generate GDP-L-fucose from L-fucose via the α-L-fucose 1-phosphate intermediate. Subsequently, an α1,3-fucosyltransferase, such as one from Helicobacter pylori, transfers the fucose residue from GDP-L-fucose to an acceptor substrate like N-acetyllactosamine to form the Lex trisaccharide nih.govpnas.orgresearchgate.netpnas.org. This approach allows for the production of a library of Lex derivatives with various functional groups, which are invaluable for studying the biological functions of these glycans nih.govpnas.orgresearchgate.net.

To investigate the roles of fucosylated glycans in biological processes, researchers often require analogues of fucose and GDP-fucose. Chemoenzymatic methods are well-suited for the production of these molecular probes. By using chemically modified fucose precursors, enzyme cascade systems can be employed to generate a variety of GDP-fucose analogues.

For example, fucose analogues with modifications at the C-5 position have been used to create a library of corresponding GDP-fucose derivatives and Lex trisaccharides nih.govpnas.orgresearchgate.netpnas.org. Additionally, fluorinated L-fucose analogues have been synthesized and used as metabolic inhibitors of fucosylation to study the effects of reduced fucosylation in cells nih.gov. The synthesis of these analogues often involves a combination of organic synthesis to create the modified fucose precursor, followed by enzymatic steps to produce the final activated sugar nucleotide or fucosylated glycan nih.govnih.gov.

Structural Elucidation Techniques for Enzymes (Crystallography, NMR)

The three-dimensional structures of enzymes involved in the metabolism of this compound are critical for understanding their catalytic mechanisms and for guiding protein engineering efforts. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that have been employed to elucidate the architectures of these enzymes.

A key enzyme in the fucose salvage pathway is the bifunctional fucokinase/L-fucose-1-phosphate guanylyltransferase (FKP). nih.gov In a study on FKP from Bacteroides fragilis, researchers successfully expressed, purified, and crystallized the full-length enzyme (F-FKP) and a C-terminally truncated version (C-FKP). nih.govnih.gov Preliminary X-ray crystallographic analysis of F-FKP crystals revealed that they belong to the space group P212121 and diffract to a resolution of 3.7 Å. nih.govnih.gov The unit-cell parameters were determined to be a = 91.36 Å, b = 172.03 Å, and c = 358.86 Å. nih.gov

Cryo-electron microscopy (cryo-EM) was also used to visualize the F-FKP molecules, which appeared as two parallel disc-shaped objects stacked together. nih.govnih.gov This structural information is foundational for understanding how this bifunctional enzyme carries out its dual roles of phosphorylating L-fucose to L-fucose-1-phosphate and subsequently converting it to GDP-L-fucose. nih.gov

Further structural studies on the C-terminal domain (CTD) of FKP from Bacteroides fragilis provided insights into the fucokinase active site. The crystal structure of the FKP-CTD was solved, and by soaking the crystals with fucose-1-phosphate, the binding mode of the product was directly observed. nih.gov This allowed for the identification of key amino acid residues involved in substrate binding. nih.gov For instance, the hydroxyl groups of fucose-1-phosphate form hydrogen bonds with several residues, including Asp762, Asp601, Thr602, and Gln761. nih.gov

NMR spectroscopy has also been instrumental in studying enzyme-substrate interactions within fucosylation pathways. Saturation Transfer Difference (STD)-NMR is a technique used to study the binding of small molecules (ligands) to large proteins. This method has been successfully applied to investigate the interactions between glycosidases, such as α-L-fucosidases, and their substrates. nih.gov While not directly studying enzymes that produce this compound, this research provides a framework for how NMR can be used to probe the structural requirements for substrate recognition in related enzymes. nih.gov Additionally, 1H NMR has been used to monitor the interconversion between the α and β anomers of L-fucose, a process relevant to its metabolism. researchgate.net

Table 1: Crystallographic Data for Bacteroides fragilis Fucokinase/L-fucose-1-P-guanylyltransferase (F-FKP)

| Parameter | Value |

| Space Group | P212121 |

| Unit-cell dimensions | |

| a | 91.36 Å |

| b | 172.03 Å |

| c | 358.86 Å |

| α, β, γ | 90.00° |

| Resolution | 3.7 Å |

Genetic Engineering and Enzyme Expression Systems

The production of this compound and its downstream products, such as GDP-L-fucose and fucosylated glycans, can be significantly enhanced through genetic engineering and the use of various enzyme expression systems. A common strategy involves the heterologous expression of key enzymes in microbial hosts like Escherichia coli.

Recombinant protein expression in E. coli is a widely used approach for producing enzymes involved in fucosylation pathways. For example, the bifunctional enzyme fucokinase/L-fucose-1-P-guanylyltransferase (FKP) from Bacteroides fragilis has been recombinantly expressed in E. coli. nih.gov Similarly, human Fucose-1-Phosphate Guanylyltransferase (FPGT) has been expressed in E. coli for research purposes. cloud-clone.com These expression systems allow for the production of large quantities of purified enzymes for structural and functional studies, as well as for use in biocatalytic processes.

Genetic engineering strategies often focus on introducing or overexpressing enzymes of the fucose salvage pathway. This pathway converts free L-fucose into GDP-L-fucose via the actions of fucokinase and GDP-L-fucose pyrophosphorylase. pnas.org Introducing the salvage pathway from Bacteroides fragilis into E. coli has been shown to enable the production of GDP-L-fucose. nih.gov

In addition to expressing single enzymes, entire metabolic pathways can be engineered. For the production of fucosylated oligosaccharides like 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), multiple genes are often expressed in a single host. nih.govresearchgate.net This includes genes for fucosyltransferases, such as α1,2-fucosyltransferase (futC) and α1,3-fucosyltransferase (futA) from Helicobacter pylori, which are expressed in E. coli strains like BL21(DE3). nih.gov

The choice of expression host and the specific genetic modifications are crucial for maximizing product yield. For instance, comparisons of different host strains and fucosyltransferase candidates have been performed to identify the optimal combination for fucosyllactose production. nih.gov Furthermore, genetic modifications can be made to the host itself to improve its suitability for producing fucosylated compounds. This can include knocking out genes involved in competing metabolic pathways to direct more resources towards the desired product. researchgate.net

Table 2: Examples of Recombinantly Expressed Enzymes Related to this compound Metabolism

| Enzyme | Source Organism | Expression Host | Purpose |

| Fucokinase/L-fucose-1-P-guanylyltransferase (FKP) | Bacteroides fragilis | E. coli | Structural and functional studies |

| Fucose-1-Phosphate Guanylyltransferase (FPGT) | Homo sapiens | E. coli | Research and production |

| α1,2-fucosyltransferase (futC) | Helicobacter pylori | E. coli BL21(DE3) | Production of 2'-fucosyllactose |

| α1,3-fucosyltransferase (futA) | Helicobacter pylori | E. coli BL21(DE3) | Production of 3-fucosyllactose |

Metabolic Engineering for Enhanced Fucosylation Pathways

Metabolic engineering aims to rationally modify cellular metabolism to improve the production of a target compound. For this compound and its derivatives, metabolic engineering strategies in microorganisms like Escherichia coli and in mammalian cells such as Chinese hamster ovary (CHO) cells have been extensively explored to enhance fucosylation pathways. cas.cnnih.gov

A key focus of metabolic engineering is to increase the intracellular pool of the donor substrate, GDP-L-fucose. nih.gov This can be achieved by engineering both the de novo and salvage pathways for GDP-L-fucose biosynthesis. pnas.orgoup.com

In the context of the salvage pathway, which directly utilizes L-fucose, a common strategy is to overexpress the enzymes fucokinase and GDP-L-fucose pyrophosphorylase. nih.gov One study demonstrated that introducing the salvage pathway from Bacteroides fragilis into E. coli and overexpressing enzymes involved in the biosynthesis of guanosine 5'-triphosphate (GTP), an essential substrate for GDP-L-fucose synthesis, significantly increased GDP-fucose content. nih.gov The co-expression of fucokinase (Fkp), guanine phosphoribosyltransferase (Gpt), guanylate kinase (Gmk), and nucleoside diphosphate kinase (Ndk) resulted in a 4.2-fold increase in GDP-fucose content compared to expressing Fkp alone. nih.gov

Another critical aspect of metabolic engineering is the enhancement of cofactor supply. The synthesis of GDP-L-fucose from glucose in the de novo pathway requires cofactors such as NADPH. nih.gov Therefore, engineering the intracellular redox regeneration pathways to increase the availability of NADPH can further boost the production of fucosylated molecules. nih.gov Similarly, enhancing the supply of GTP is beneficial for the salvage pathway. nih.govnih.gov

Metabolic engineering also involves the inactivation or downregulation of competing metabolic pathways. For example, to increase the production of 2'-fucosyllactose, which requires lactose as an acceptor substrate, pathways that consume lactose can be inactivated. nih.gov Furthermore, modifications to transporter proteins can be made to reduce the accumulation of byproducts, thereby improving the efficiency of the desired pathway. nih.gov

In CHO cells, metabolic engineering strategies have been employed to modulate the fucosylation of recombinant glycoproteins. nih.gov This includes inhibiting the expression of fucosyltransferase (FUT8) through knockdown or knockout methods to produce defucosylated antibodies with enhanced therapeutic properties. nih.gov

The combination of these metabolic engineering strategies, often referred to as modular pathway enhancement, allows for a systematic optimization of the cellular machinery for the efficient production of compounds derived from this compound. nih.gov

Table 3: Metabolic Engineering Strategies for Enhanced Fucosylation

| Strategy | Target Pathway/Molecule | Host Organism | Key Engineering Steps | Outcome |

| Overexpression of Salvage Pathway Enzymes | GDP-L-fucose | E. coli | Overexpression of Fkp, Gpt, Gmk, and Ndk | 4.2-fold increase in GDP-fucose content |

| Enhancement of Cofactor Supply | 2'-fucosyllactose and 3-fucosyllactose | E. coli | Engineering of intracellular redox regeneration pathways (NADPH) | Enhanced production of fucosyllactoses |

| Modular Pathway Optimization | 2'-fucosyllactose and 3-fucosyllactose | E. coli | Inactivation of competing pathways, strengthening acceptor/donor availability | Overproduction of fucosyllactoses |

| Transporter Modification | L-fucose | E. coli | Modification of transporter proteins | Reduced accumulation of 2'-fucosyllactose |

| Gene Knockdown/Knockout | Core fucosylation of glycoproteins | CHO cells | Inhibition of fucosyltransferase (FUT8) expression | Production of defucosylated antibodies |

Advanced Academic Research Perspectives

Investigation of Novel Enzymes and Pathways for alpha-L-fucose 1-phosphate Metabolism Across Diverse Organisms

While the canonical fucose salvage pathway involving fucokinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT) is well-established in mammals, significant biodiversity exists in the enzymes and pathways that produce and consume this compound. Research is actively exploring these alternative metabolic routes, particularly in microorganisms, which reveals novel catalytic mechanisms and evolutionary adaptations.

For instance, the gut symbiont Bacteroides thetaiotaomicron possesses a sophisticated fucose utilization system that differs from the human host. It employs a fucose-induced operon that encodes an L-fucose isomerase, an L-fuculose kinase, and an L-fuculose-1-phosphate aldolase (B8822740), bypassing the direct phosphorylation of fucose to this compound. However, other bacteria utilize pathways that do converge on this intermediate. The thermophilic bacterium Thermus thermophilus utilizes a bifunctional enzyme, FpgA, which exhibits both FUK and FPGT activities in a single polypeptide chain. This enzymatic fusion represents a streamlined metabolic strategy.

Comparative genomics and biochemical characterization continue to uncover novel fucokinases and guanylyltransferases with distinct kinetic properties, substrate specificities, and regulatory features. These studies are essential for understanding how different organisms, from pathogenic bacteria to marine algae, have evolved to harness fucose from their environment.

| Enzyme Type | Organism | Gene/Enzyme Name | Key Characteristics | Reference |

| Fucokinase (FUK) | Homo sapiens | FUK | Highly specific for L-fucose. Belongs to the GHMP kinase superfamily. | Park et al., 1998 |

| Fucokinase (FUK) | Escherichia coli | fucK | Part of the fuc operon, induced by L-fucose. | Zhu & Lin, 1989 |

| Fucose-1-phosphate Guanylyltransferase (FPGT) | Homo sapiens | FPGT (or GFPP) | A dimer-of-dimers structure. Subject to substrate inhibition. | Pastuszak et al., 1998 |

| Bifunctional FUK/FPGT | Helicobacter pylori | Fcl | A single polypeptide with both kinase and pyrophosphorylase activities. | Coyne et al., 2005 |

| Bifunctional FUK/FPGT | Thermus thermophilus | FpgA | Thermostable enzyme with two distinct catalytic domains. | Nakano et al., 2013 |

Elucidation of Regulatory Networks Governing Fucosylation Flux through this compound

The cellular concentration of this compound is a critical node controlling the flux towards GDP-L-fucose and subsequent fucosylation events. Its levels are tightly regulated by a multi-layered network involving transcriptional control, allosteric regulation, and substrate availability.

In prokaryotes such as E. coli, the regulation is primarily transcriptional. The genes for fucose utilization, including fucK (fucokinase), are organized into the fuc operon. This operon is positively regulated by the FucR protein in the presence of the inducer L-fucose and is subject to catabolite repression by glucose, ensuring that fucose is metabolized only when it is the preferred carbon source.

Application of Omics Technologies (Glycomics, Metabolomics, Proteomics) to Study this compound Related Processes

The integration of high-throughput "omics" technologies has revolutionized the study of this compound and its downstream effects. These approaches provide a global, systems-level view of how perturbations in this central metabolite impact cellular physiology.

Glycomics: Mass spectrometry-based glycomics allows for the comprehensive profiling of a cell's entire complement of glycans (the glycome). By genetically ablating or inhibiting fucokinase (FUK), researchers can deplete the cellular pool of this compound and, consequently, GDP-L-fucose. Subsequent glycomic analysis using techniques like MALDI-TOF or porous graphitized carbon liquid chromatography-mass spectrometry (PGC-LC-MS) reveals a global decrease in fucosylated structures. This approach has been instrumental in identifying specific glycoproteins and glycolipids whose fucosylation is critical for processes like cancer metastasis and immune cell trafficking. For example, studies have shown that loss of core fucosylation on N-glycans is a direct result of disrupting the fucose salvage pathway.

Metabolomics: Targeted and untargeted metabolomics, typically employing LC-MS/MS, enables the precise quantification of this compound and related metabolites, including L-fucose, GDP-L-fucose, and intermediates of the de novo pathway. This allows researchers to measure metabolic flux through the salvage pathway in real-time. Metabolomic studies have been crucial in understanding how cancer cells rewire their metabolism to increase fucose salvage for aberrant fucosylation, and how gut microbes compete for fucose resources by monitoring the intracellular and extracellular levels of these key metabolites.

Proteomics: Proteomics can be used to assess the downstream consequences of altered fucosylation. Stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tag (TMT) proteomics can quantify changes in the expression levels of hundreds or thousands of proteins following the manipulation of the this compound pool. More advanced lectin-affinity chromatography coupled with mass spectrometry can specifically enrich for fucosylated proteins, allowing for a direct assessment of which proteins lose fucosylation when the pathway is blocked. This has been used to show how fucosylation of proteins like E-cadherin and integrins, which is dependent on the this compound supply, affects their stability and function in cell adhesion.

Development of Enzyme Inhibitors or Modulators Targeting this compound Pathway Enzymes for Research Probes

Pharmacological tools that specifically target the enzymes producing or consuming this compound are invaluable for dissecting the functional roles of fucosylation without the need for genetic manipulation. The development of such inhibitors and modulators is an active area of research. These probes allow for acute, reversible control over the pathway, enabling studies of dynamic cellular processes.

The primary targets for inhibitor development are fucokinase (FUK) and fucose-1-phosphate guanylyltransferase (FPGT). Research has focused on creating substrate analogs that compete with the natural substrates. For example, fucose analogs that are modified at the C-2 or C-6 positions can act as metabolic decoys. One such compound, 2-fluorofucose (2F-Fuc), is taken up by cells and phosphorylated by FUK to form 2-fluoro-alpha-L-fucose 1-phosphate. This product can then be converted to GDP-2-fluorofucose, which acts as a "chain terminator" or inhibitor for many fucosyltransferases, effectively blocking the formation of functional fucosylated glycans. While not a direct inhibitor of FUK or FPGT, its mechanism of action is entirely dependent on their activity, making it a powerful probe for the entire pathway.

Current research aims to develop more direct, potent, and specific small-molecule inhibitors for FUK and FPGT to provide finer control over the this compound node.

| Probe Compound | Target Enzyme(s) | Mechanism of Action | Research Application |

| 2-Fluorofucose (2F-Fuc) | Fucokinase (FUK), Fucosyltransferases | Metabolic decoy. Phosphorylated by FUK, converted to GDP-2F-Fuc, which inhibits fucosyltransferases. | Global inhibition of fucosylation to study its role in cancer cell adhesion, migration, and signaling. |

| Alkyne-Fucose | Fucokinase (FUK), Fucosyltransferases | Metabolic labeling agent. Processed through the salvage pathway to GDP-alkyne-fucose and incorporated into glycans. | Allows for bio-orthogonal "click" chemistry to visualize, isolate, and identify fucosylated proteins and lipids. |

| Peracetylated 2-fluorofucose | Fucokinase (FUK), Fucosyltransferases | Pro-drug version of 2F-Fuc with enhanced cell permeability. De-acetylated inside the cell to become active. | Used for in vivo studies in animal models to investigate the systemic effects of fucosylation inhibition. |

Structural-Function Relationships of Enzymes and Transporters Involved in this compound Turnover

A deep understanding of the three-dimensional structures of the enzymes that metabolize this compound is fundamental to elucidating their catalytic mechanisms and provides a blueprint for rational drug design. X-ray crystallography and cryo-electron microscopy have provided high-resolution structures of both FUK and FPGT from various species.

Human fucokinase (FUK) is a member of the GHMP kinase superfamily, characterized by a conserved structural fold. Its structure reveals a distinct active site cleft where L-fucose and ATP bind in close proximity. Structural studies of FUK in complex with its substrates or products have identified key amino acid residues responsible for substrate recognition and phosphoryl transfer. For example, a conserved aspartate residue acts as the catalytic base to deprotonate the 1-hydroxyl group of L-fucose, facilitating its nucleophilic attack on the gamma-phosphate of ATP.

Human fucose-1-phosphate guanylyltransferase (FPGT) is a homodimeric enzyme, with each monomer containing a catalytic domain. The crystal structure shows that the active site is formed at the interface between the two monomers, with residues from both subunits contributing to the binding of this compound and GTP. This dimeric arrangement is crucial for its catalytic activity and allosteric regulation. Comparing the apo (unbound) and substrate-bound forms reveals significant conformational changes upon substrate binding, illustrating an induced-fit mechanism that ensures catalytic efficiency and specificity.

| Enzyme | Organism | PDB ID | Key Structural Features |

| Fucokinase (FUK) | Homo sapiens | 2I51 | GHMP kinase fold. Binds L-fucose and ATP in a deep active site cleft. Dimeric. |

| Fucose-1-phosphate Guanylyltransferase (FPGT) | Homo sapiens | 2OM7 | Dimer-of-dimers quaternary structure. Active site at the dimer interface. N-terminal domain binds GTP, C-terminal domain binds this compound. |

| Bifunctional FUK/FPGT (Fcl) | Helicobacter pylori | 2G3U | Single polypeptide with two distinct domains. N-terminal FUK domain and C-terminal FPGT domain connected by a flexible linker. |

| Fucose-1-phosphate Guanylyltransferase | Leishmania major | 1WVI | Homodimer with a classic nucleotidyltransferase fold. Shows conformational changes upon substrate binding. |

Mechanistic Studies of Fucose-Mediated Biological Phenomena at the Molecular Level

Ultimately, the significance of this compound lies in its role as the obligate precursor for GDP-L-fucose, the universal donor for all fucosylation reactions. Mechanistic studies aim to connect the enzymatic production of this metabolite to high-order biological functions.

Immune Response and Inflammation: The process of leukocyte extravasation from blood vessels into tissues is a classic example. This process is initiated by the binding of selectin proteins on endothelial cells to fucosylated ligands, most notably Sialyl Lewis X (sLex), on the surface of leukocytes. The synthesis of sLex requires the action of a specific fucosyltransferase (FUT) that uses GDP-L-fucose. Mechanistic studies using FUK-deficient mice or pharmacological inhibitors have shown that blocking the production of this compound prevents sLex synthesis, abrogates leukocyte rolling and adhesion, and strongly suppresses the inflammatory response.

Host-Microbe Interactions: In the mammalian gut, host-derived fucose is a prized nutrient for commensal and pathogenic bacteria. The ability to efficiently capture and metabolize fucose via the fucose salvage pathway provides a significant competitive advantage. Mechanistic studies on Bacteroides thetaiotaomicron have shown that its fucose utilization operon is exquisitely sensitive to the presence of fucose liberated from host mucin glycans. The metabolism of fucose, which may proceed through this compound in certain species, supports bacterial growth and colonization, directly shaping the gut microbiome composition.

Developmental Biology: Fucosylation plays a critical role in cell-cell communication during embryonic development, particularly in the Notch signaling pathway. The Notch receptor is modified by a specific fucosyltransferase, POFUT1, which adds O-linked fucose to its extracellular domain. This fucosylation event is an absolute requirement for subsequent modification by the Fringe glycosyltransferase, which in turn modulates Notch's interaction with its ligands (Delta and Serrate/Jagged). Disrupting the supply of GDP-L-fucose by targeting the salvage pathway leads to hypo-fucosylated Notch, aberrant signaling, and severe developmental defects, demonstrating a direct mechanistic link from this compound metabolism to the regulation of cell fate decisions.

Q & A

Q. How to optimize enzyme activity assays for this compound-related phosphorylases?

- Methodological Answer : Pre-incubate enzymes with reducing agents (e.g., DTT) to maintain activity. Test pH gradients (5.0–8.0) and divalent cations (Mg²⁺, Mn²⁺) to identify optimal conditions. Include negative controls with heat-inactivated enzymes, as described in donor specificity assays .

Q. What controls are essential when studying this compound in disease models?

- Methodological Answer : Include wild-type and knockout/mutant cell lines to confirm phenotype specificity. Use pharmacological rescue experiments (e.g., exogenous fucose supplementation) to validate mechanistic links. Reference toxicological profiling guidelines for compound class-specific controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.